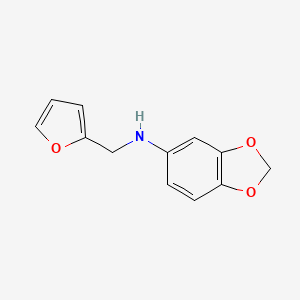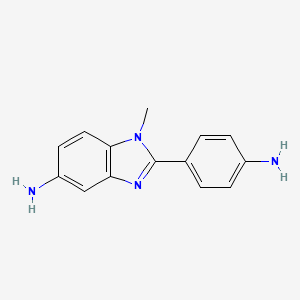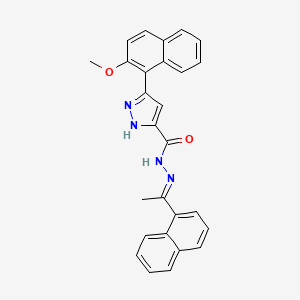
3-(2-MEO-1-NAPHTHYL)-N'-(1-(1-NAPHTHYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-MEO-1-NAPHTHYL)-N’-(1-(1-NAPHTHYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, naphthyl groups, and methoxy substituents
Vorbereitungsmethoden
The synthesis of 3-(2-MEO-1-NAPHTHYL)-N’-(1-(1-NAPHTHYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves multiple steps, typically starting with the preparation of the pyrazole ring. The synthetic route often includes the following steps:
Formation of the Pyrazole Ring: This is usually achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of Naphthyl Groups: The naphthyl groups are introduced via electrophilic aromatic substitution reactions.
Methoxy Substitution: The methoxy group is typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product under specific reaction conditions, such as refluxing in ethanol or other suitable solvents.
Analyse Chemischer Reaktionen
3-(2-MEO-1-NAPHTHYL)-N’-(1-(1-NAPHTHYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or naphthyl positions, leading to the formation of various substituted derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Wissenschaftliche Forschungsanwendungen
3-(2-MEO-1-NAPHTHYL)-N’-(1-(1-NAPHTHYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: While its industrial applications are limited, it may be used in the development of new materials or as a precursor in the synthesis of specialized chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-MEO-1-NAPHTHYL)-N’-(1-(1-NAPHTHYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. For example, its anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
3-(2-MEO-1-NAPHTHYL)-N’-(1-(1-NAPHTHYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE can be compared with other similar compounds, such as:
5-(3-CL-PHENYL)-4-(((2-MEO-1-NAPHTHYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL: This compound shares structural similarities but differs in the presence of a triazole ring and a thiol group.
2-METHOXYETHYL 5-((6-BR-2-MEO-1-NAPHTHYL)MEO)-2-ME-1-BENZOFURAN-3-CARBOXYLATE: This compound has a benzofuran ring and bromine substitution, making it distinct from the pyrazole-based structure.
Eigenschaften
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-N-[(E)-1-naphthalen-1-ylethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O2/c1-17(20-13-7-10-18-8-3-5-11-21(18)20)28-31-27(32)24-16-23(29-30-24)26-22-12-6-4-9-19(22)14-15-25(26)33-2/h3-16H,1-2H3,(H,29,30)(H,31,32)/b28-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAMYSUOOLNRGZ-OGLMXYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=C(C=CC3=CC=CC=C32)OC)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=C(C=CC3=CC=CC=C32)OC)/C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
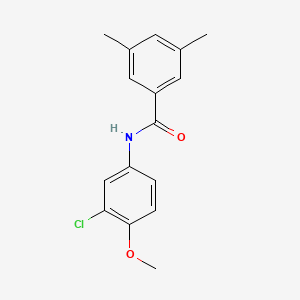
![N,N'-[(4,5-dicyano-1,2-phenylene)bis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5853062.png)
![4-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5853065.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5853069.png)
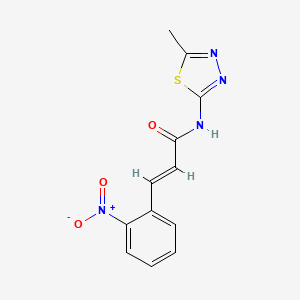
![1-(2,5-Dimethylphenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine](/img/structure/B5853081.png)
![1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5853090.png)
![1-[(2-NITROPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE](/img/structure/B5853096.png)
![1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5853108.png)
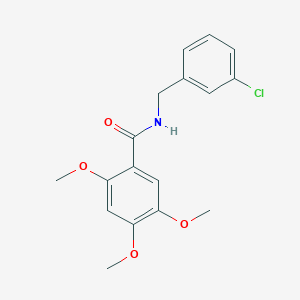
![4-[(4-Chlorophenyl)methylsulfanyl]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5853118.png)
![3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5853134.png)
